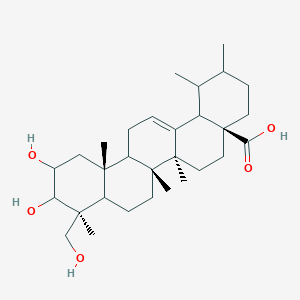![molecular formula C14H14N6 B14800913 2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)
2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitriles with dimethylformamide dimethyl acetal (DMFDMA) in toluene under reflux conditions . This reaction results in the formation of the desired compound through the functionalization of activated methyl groups linked to the heterocycle.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to form novel derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the presence of cyano and dimethylamino groups suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions to form new derivatives.
Arenediazonium Salts: React with the compound to introduce various functional groups.
Hydrazine Hydrate and Guanidine Hydrochloride: Employed in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.
Major Products Formed
The major products formed from these reactions are various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their potential biological activities .
Applications De Recherche Scientifique
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Polysubstituted 2-amino-4H-pyran-3-carbonitrile Derivatives: These compounds also exhibit interesting biological activities and are structurally related.
Uniqueness
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK-2 and induce apoptosis makes it a promising candidate for further research in cancer therapy .
Propriétés
Formule moléculaire |
C14H14N6 |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
2-[1-cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H14N6/c1-9-5-10(2)20-14(17-9)12(7-16)13(18-20)11(6-15)8-19(3)4/h5,8H,1-4H3 |
Clé InChI |
YAUXQWPJOVNJOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(C(=NN12)C(=CN(C)C)C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)

![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)

![[2-[(8S,9S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B14800888.png)
![2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)

![[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14800908.png)

![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)

![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
